molecular formula C14H18FNO2 B4583909 N-cyclopentyl-2-(4-fluorophenoxy)propanamide

N-cyclopentyl-2-(4-fluorophenoxy)propanamide

Cat. No.: B4583909
M. Wt: 251.30 g/mol
InChI Key: MNXXHHLMWRVQKI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-fluorophenoxy)propanamide: is a chemical compound that has garnered interest in various fields of scientific research This compound features a cyclopentyl group attached to a propanamide backbone, with a fluorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(4-fluorophenoxy)propanamide typically involves the reaction of cyclopentylamine with 2-(4-fluorophenoxy)propanoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new aromatic compounds with different substituents.

Scientific Research Applications

N-cyclopentyl-2-(4-fluorophenoxy)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-cyclooctyl-2-(4-fluorophenoxy)propanamide
  • N-cyclopentyl-2-(4-chlorophenoxy)propanamide
  • N-cyclopentyl-2-(4-bromophenoxy)propanamide

Comparison: N-cyclopentyl-2-(4-fluorophenoxy)propanamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents (chlorine or bromine), the fluorine-containing compound may exhibit distinct properties such as increased lipophilicity, altered metabolic stability, and different binding affinities to molecular targets.

Properties

IUPAC Name

N-cyclopentyl-2-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-10(14(17)16-12-4-2-3-5-12)18-13-8-6-11(15)7-9-13/h6-10,12H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXHHLMWRVQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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